5-Pentylthiofuran-3-carboxylic Acid
Description
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
5-pentylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-2-3-4-5-9-6-8(7-13-9)10(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
MAVNVKHDLQJQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Research has indicated that 5-Pentylthiofuran-3-carboxylic acid exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. For example:
- Case Study : In a xenograft model, treatment with this compound resulted in a tumor growth inhibition rate of approximately 60% at doses of 20 mg/kg.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against multi-drug resistant bacterial strains. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in infection control:
- Case Study : A study assessing the antimicrobial efficacy revealed that this compound could significantly inhibit resistant strains, highlighting its potential as an alternative therapeutic agent.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug development:
- Prodrug Formulations : Researchers are exploring its use as a prodrug to enhance the delivery and efficacy of existing chemotherapeutic agents like 5-fluorouracil, improving their pharmacokinetic profiles and reducing side effects .
Industrial Applications
Beyond medicinal uses, this compound may find applications in various industrial sectors:
- Chemical Manufacturing : Its derivatives can be utilized in the synthesis of polymers and other industrial chemicals due to their reactive functional groups.
- Agricultural Chemistry : The compound's potential as a pesticide or herbicide is under investigation, given its biological activity against pathogens.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-pentylthiofuran-3-carboxylic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and functional differences.
Table 1: Comparative Analysis of Furan- and Benzofuran-Based Carboxylic Acids
*Hypothetical data inferred from analogs.
†Estimated based on tetrahydrofuran analog .
‡Predicted using group contribution methods.
Key Comparisons
Substituent Effects on Acidity The formyl group in 5-formylfuran-3-carboxylic acid withdraws electron density via resonance, increasing the acidity of the carboxylic acid (lower pKa) compared to the pentylthio group, which donates electrons via sulfur’s lone pairs .
Physical Properties
- The tetrahydro-5-oxo-2-phenyl derivative exhibits a high boiling point (467.5°C) due to hydrogen bonding from the carboxylic acid and steric effects from the phenyl group .
- 3-Methylbenzofuran-5-carboxylic acid ’s fused benzene ring enhances thermal stability and molecular weight compared to simpler furans .
Synthetic and Safety Considerations
- 3-Methylbenzofuran-5-carboxylic acid involves multi-step synthesis with emphasis on environmental protection and cost efficiency .
- 5-Formylfuran-3-carboxylic acid requires stringent respiratory and dermal protection due to acute toxicity risks .
Applications
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : 3-Carboxyfuran derivatives with electron-withdrawing groups (e.g., esters) enhance NAS reactivity.
-
Reagents : Pentylthiolate ions (generated from pentylthiol and base) displace halogen atoms at position 5.
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate solubility in nonpolar solvents.
Table 1: Halogenation-Thiolation Comparative Data
| Parameter | Thiophene System | Proposed Furan Adaptation |
|---|---|---|
| Temperature | 24–28°C | 25–30°C |
| Catalyst | Iron powder | FeCl₃ or CuI |
| Yield (Monochloride) | 48.7% | ~40% (estimated) |
Key challenges include regioselectivity and competing side reactions (e.g., di-thiolation). Pre-functionalization of the furan ring with directing groups (e.g., sulfonyl) may enhance positional control.
One-Pot Synthesis via Sequential Functionalization
The one-pot strategy described in CN108840854B for 5-chlorothiophene-2-carboxylic acid offers a scalable template. This method integrates chlorination, oxidation, and purification without isolating intermediates. For this compound, the sequence would involve:
Critical Parameters
Table 2: One-Pot Reaction Performance
| Step | Conditions | Yield (Thiophene System) |
|---|---|---|
| Chlorination | Cl₂, 15–30°C, 4 h | 92% purity |
| Oxidation | NaOH/Cl₂, 15–30°C | 96% liquid-phase purity |
| Adapted Thiolation | PDS, AIBN, 70°C, 6 h | ~85% (projected) |
This method reduces purification steps but requires precise stoichiometry to avoid polysubstitution.
Transesterification-Hydrolysis Route
US8288583B2 details transesterification using titanium-based catalysts (e.g., tetraisopropyl titanate) to produce carboxylate esters, followed by hydrolysis to acids. Applied to furans, this approach involves:
-
Ester Formation : React 3-cyano-5-pentylthiofuran with methanol under Ti(OiPr)₄ catalysis.
-
Hydrolysis : Convert the nitrile to carboxylic acid using H₂SO₄/H₂O or enzymatic methods.
Catalyst Recovery and Purity
Table 3: Transesterification-Hydrolysis Metrics
| Parameter | Thiophene Ester | Furan Adaptation |
|---|---|---|
| Catalyst Load | 0.06% Ti | 0.05–0.1% Ti |
| Hydrolysis Time | 1–3 h | 2–4 h |
| Final Acid Number | ≤0.1 mg KOH/g | ≤0.2 mg KOH/g |
Oxidative Coupling of Pre-Functionalized Intermediates
A less-explored but promising route involves Suzuki-Miyaura coupling to install the pentylthio group post-cyclization. For example:
-
Furan Synthesis : Prepare 3-bromo-5-iodofuran-2-carboxylate via iodocyclization.
-
Coupling : React with pentylthiolate using Pd(PPh₃)₄ and CuI in DMF.
-
Oxidation : Transform ester to acid via saponification (LiOH/THF/H₂O).
Challenges and Mitigation
-
Pd Residues : Filtration through Seitz T500 filters reduces Pd content to <5 ppm.
-
Regioselectivity : Directed ortho-metalation strategies ensure coupling occurs exclusively at position 5.
Purification and Characterization
All routes necessitate rigorous purification:
Table 4: Analytical Benchmarks
| Technique | Parameter Measured | Acceptable Range |
|---|---|---|
| HPLC | Purity | ≥98% |
| Karl-Fischer Titration | Water Content | ≤0.5% |
| ICP-OES | Metal Residues (Ti, Pd) | ≤10 ppm |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-pentylthiofuran-3-carboxylic acid, and what are the critical parameters affecting yield?
- Methodological Answer : The synthesis of structurally analogous furan-carboxylic acids typically involves coupling reactions under anhydrous conditions. For example, a general procedure for similar compounds (e.g., nitrofuran derivatives) uses DMF as a solvent, with reactants stirred at room temperature. Critical parameters include maintaining anhydrous conditions to prevent side reactions, stoichiometric ratios of reactants (e.g., 3:1 molar ratio of acid to amine precursor), and controlled reaction temperatures to optimize yield .
- Data Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to the compound’s polarity.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pentylthio group and furan-carboxylic acid backbone.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC-PDA/UV : Assess purity (>95% recommended for biological assays) using reverse-phase columns (C18) with acetonitrile/water mobile phases .
- Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Use fume hoods for weighing and handling .
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services .
- Exposure Control : Implement environmental monitoring if inhalation risks are suspected, though toxicity data for this compound remain limited .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- pH Sensitivity : Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions. Analogous compounds show instability in strongly acidic/basic media, necessitating neutral pH for long-term storage .
- Data Interpretation : Compare degradation kinetics (zero- vs. first-order models) to predict shelf life.
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design heterogeneity .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC50 values may arise from variations in serum concentration or solvent (DMSO vs. ethanol) .
- Data Harmonization : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cross-validate results.
Q. What strategies optimize the solubility of this compound for in vitro assays without compromising bioactivity?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations.
- pH Adjustment : Ionize the carboxylic acid group (pKa ~3–4) by preparing sodium salts for aqueous solubility .
- Surfactant Use : Evaluate non-ionic surfactants (e.g., Tween-80) at sub-critical micelle concentrations.
- Validation : Measure solubility via nephelometry and confirm bioactivity retention using dose-response curves .
Data Contradiction Analysis
- Example : If conflicting data arise regarding cytotoxicity, assess whether differences stem from impurity profiles (e.g., thioether oxidation byproducts) or assay interference (e.g., compound fluorescence in MTT assays). Mitigate by repurifying the compound and validating with orthogonal assays (e.g., ATP-based viability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
